molecular formula C6H4Cl2IN B1610387 4,5-Dichloro-2-iodoaniline CAS No. 220185-63-7

4,5-Dichloro-2-iodoaniline

Cat. No. B1610387
M. Wt: 287.91 g/mol
InChI Key: PLPUEJCYMXSRKW-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-iodoaniline is a chemical compound with the molecular formula C6H4Cl2IN . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular weight of 4,5-Dichloro-2-iodoaniline is approximately 287.913 Da . The exact structure can be determined using various spectroscopic techniques.

Scientific Research Applications

Haloaniline-induced in vitro nephrotoxicity

A study examined the in vitro nephrotoxic effects of haloanilines, including 4-haloanilines and 3,5-dihaloaniline isomers, using renal cortical slices. This research helps understand the nephrotoxic potential of various haloanilines, contributing to safer chemical synthesis and handling practices (Hong et al., 2000).

Electrochemical Oxidation in Acetonitrile Solution

The electrochemical oxidation of various haloanilines, including 4-iodoaniline, was investigated in acetonitrile solutions. This study contributes to the understanding of the electrochemical properties of haloanilines, which is essential in the field of electrochemistry and material science (Kádár et al., 2001).

Palladium-catalyzed Carbonylation

4,5-Dichloro-2-iodoaniline derivatives were used as substrates in palladium-catalyzed carbonylation. This method is significant in organic synthesis, enabling the creation of various compounds, including pharmaceuticals (Ács et al., 2006).

Supramolecular Equivalence in Crystal Structures

Research on the crystal structures of various 4-phenoxyanilines, including 4-iodoaniline, provided insights into the structural equivalence of different halogen groups. This is crucial in crystal engineering and material science (Dey & Desiraju, 2004).

Synthesis of Benzoxazinones

A study demonstrated a one-pot reaction of o-iodoanilines, which can be applied to synthesize 2-substituted-4H-3,1-benzoxazin-4-ones. This has applications in pharmaceuticals and organic chemistry (Larksarp & Alper, 1999).

Antitumor Synthesis via Sonogashira Reactions

The synthesis of antitumor compounds using 2-iodoaniline in Sonogashira reactions indicates the potential of haloanilines in medicinal chemistry for cancer treatment (McCarroll et al., 2007).

Safety And Hazards

The safety data sheet for a related compound, 4-Chloro-2-iodoaniline, indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use only under a chemical fume hood .

properties

IUPAC Name

4,5-dichloro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPUEJCYMXSRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448183
Record name 4,5-dichloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-iodoaniline

CAS RN

220185-63-7
Record name 4,5-dichloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodine monochloride (1.39 mL; 27.77 mmol) was added to a solution of 3,4-dichloroaniline (4.50 g; 27.77 mmol) in acetic acid (15 mL) and the resulting mixture was stirred 30 minutes at room temperature. The solution was concentrated to dryness, neutralized with sodium bicarbonate and extracted with dichloromethane. The combined organic layers were washed with a saturated solution of sodium thiosulphate, dried over magnesium sulphate and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane) to afford 3.46 g (43%) of 4,5-dichloro-2-iodoaniline as a brown solid.
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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